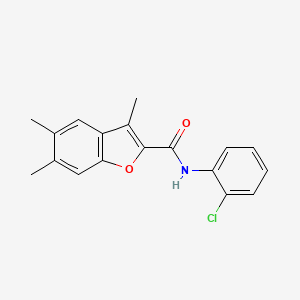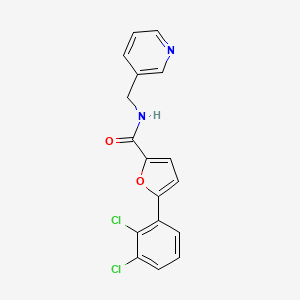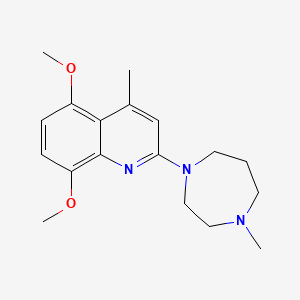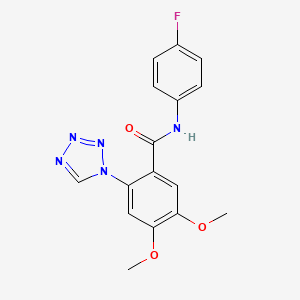
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as BRD-7929, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which is involved in the progression of cancer and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of various inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its unique chemical structure, which allows for the selective inhibition of specific enzymes and proteins. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have minimal toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, future studies could explore the potential of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide as a tool for studying the role of specific enzymes and proteins in disease progression.
合成法
The synthesis of N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base. The resulting product is then treated with ammonia to obtain the final compound, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. This synthesis method has been optimized to produce high yields of pure compound with minimal side products.
科学的研究の応用
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical studies.
特性
IUPAC Name |
N-(2-chlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKGABDGHWAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5746088.png)

![1-methyl-3-(4-nitrophenyl)benzo[f]quinoline](/img/structure/B5746095.png)




![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5746133.png)

![2-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5746166.png)
![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)
